![molecular formula C12H14N4OS2 B5754718 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as ATDA and is known for its potent biological activity.
Applications De Recherche Scientifique
ATDA has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of ATDA is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. It has been shown to inhibit the growth of a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical and Physiological Effects
ATDA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the inhibition of cell growth. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ATDA in lab experiments is its potent biological activity. It has been shown to exhibit potent antibacterial and antifungal activity, making it a useful tool for studying the mechanisms of bacterial and fungal growth. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a useful tool for studying the mechanisms of inflammation and pain.
One of the limitations of using ATDA in lab experiments is its potential toxicity. While ATDA has been shown to exhibit potent biological activity, it can also be toxic to cells at high concentrations. Additionally, the synthesis of ATDA can be challenging, making it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of ATDA. One potential direction is the development of new antimicrobial agents based on the structure of ATDA. Additionally, the study of the mechanism of action of ATDA could lead to the development of new drugs for the treatment of bacterial and fungal infections. Finally, the study of the anti-inflammatory and analgesic activity of ATDA could lead to the development of new drugs for the treatment of inflammation and pain.
Méthodes De Synthèse
The synthesis of ATDA involves the reaction between 2-ethylphenylacetic acid and thiosemicarbazide, followed by the reaction between the resulting compound and chloroacetyl chloride. The final product is obtained by reacting the intermediate with ammonium hydroxide. The synthesis of ATDA is a straightforward process that can be carried out using standard laboratory techniques.
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-2-8-5-3-4-6-9(8)14-10(17)7-18-12-16-15-11(13)19-12/h3-6H,2,7H2,1H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCSMJLMZZXBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
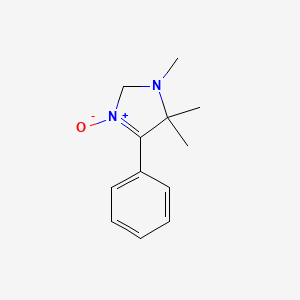
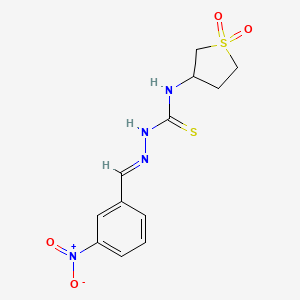
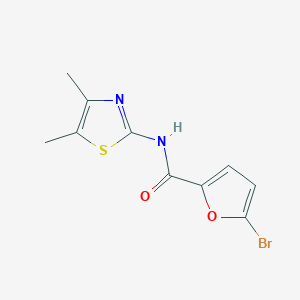
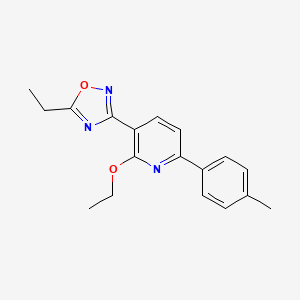
![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
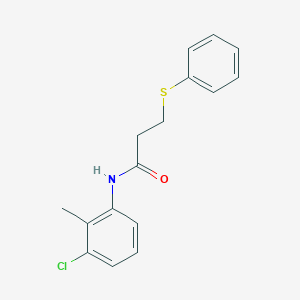
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
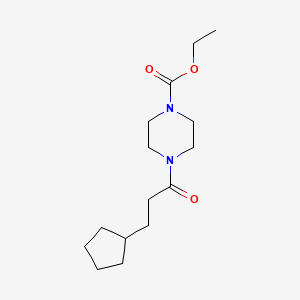
![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)